molecular formula C11H10S B7942618 2-Methylnaphthalene-1-thiol CAS No. 63003-20-3

2-Methylnaphthalene-1-thiol

Cat. No. B7942618
CAS RN: 63003-20-3
M. Wt: 174.26 g/mol
InChI Key: SPHFCVIKFFAFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnaphthalene-1-thiol is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylnaphthalene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnaphthalene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in High-Performance Liquid Chromatography (HPLC) : The compound has been utilized in fluorescent prelabelling with 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid for HPLC of biologically important thiols like L-cysteine and glutathione. This method allows for selective and rapid reaction with thiol compounds, producing stable fluorescent adducts (Cavrini, Gatti, Roveri, & D. Pietra, 1989).

  • Applications in Pharmaceutical Analysis : It's used in the determination of L-cysteine and mesna in pharmaceutical formulations, again utilizing HPLC techniques. This demonstrates the compound's role in ensuring the quality and safety of pharmaceutical products (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Synthesis of Derivatives for Chemical Studies : An improved method for the synthesis of 2-aminonaphthalene-1-thiol has been developed. Such synthetic methods are crucial for creating derivatives used in various chemical studies (Ambrogi, Grandolini, Perioli, & Róssi, 1992).

  • Use in Spectrophotometric and Fluorimetric Analysis : The compound has been proposed as a reagent for spectrophotometric and fluorimetric determination of aliphatic thiol drugs. This highlights its significance in analytical chemistry, particularly in the quantification and analysis of thiol-containing drugs (Cavrini, Gatti, Roveri, & Cesaroni, 1988).

  • Study of Protein Labeling and Conformational Changes : It has been used in the synthesis and characterization of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This tool is useful for studying "hydrophobic" domains and conformational changes in proteins, enhancing our understanding of protein structure and function (Prendergast, Meyer, Carlson, Iida, & Potter, 1983).

  • Investigation of Toxicity and Metabolism in Biological Systems : The pulmonary toxicity, hepatic, and extrahepatic metabolism of 2-methylnaphthalene has been studied in mice, providing insights into its potential health impacts and metabolic pathways in living organisms (Griffin, Johnson, Breger, & Franklin, 1981).

properties

IUPAC Name

2-methylnaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFCVIKFFAFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594185
Record name 2-Methylnaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnaphthalene-1-thiol

CAS RN

63003-20-3
Record name 2-Methylnaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylnaphthalene-1-thiol
Reactant of Route 2
Reactant of Route 2
2-Methylnaphthalene-1-thiol
Reactant of Route 3
2-Methylnaphthalene-1-thiol
Reactant of Route 4
2-Methylnaphthalene-1-thiol
Reactant of Route 5
2-Methylnaphthalene-1-thiol
Reactant of Route 6
2-Methylnaphthalene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.